[5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium
CAS No.: 2055048-42-3
Cat. No.: VC0525220
Molecular Formula: C38H57N9O9S
Molecular Weight: 815.99
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2055048-42-3 |
|---|---|
| Molecular Formula | C38H57N9O9S |
| Molecular Weight | 815.99 |
| IUPAC Name | [5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium |
| Standard InChI | InChI=1S/C38H57N9O9S/c1-38(2)21-30(48)35(31(49)22-38)28(40-11-9-34(51)44-27-8-7-26(42-23-27)24-43-47-39)10-13-53-15-17-55-19-20-56-18-16-54-14-12-41-33(50)6-4-3-5-32-36-29(25-57-32)45-37(52)46-36/h7-8,23,29,32,36,39H,3-6,9-22,24-25H2,1-2H3,(H4-,40,41,44,45,46,48,49,50,51,52)/p+1/t29?,32-,36?/m1/s1 |
| Standard InChI Key | CYXSXYDLWXHYSI-RHLYCORQSA-N |
| SMILES | CC1(CC(=C(C(=O)C1)C(=NCCC(=O)NC2=CN=C(C=C2)CN=[N+]=N)CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)O)C |
| Appearance | Solid powder |
Introduction
The compound [5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium is a complex organic molecule with a molecular weight of approximately 817.0 g/mol, as reported by PubChem . This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, oxo, and imino groups, along with a thienoimidazole moiety.
Chemical Formula and Molecular Weight
-
Molecular Formula: Not explicitly provided in the search results, but the compound's structure suggests a complex arrangement of carbon, nitrogen, oxygen, and sulfur atoms.
Structural Components
The compound contains several key structural components:
-
2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl group, which is a common motif in various organic compounds .
-
Thieno[3,4-d]imidazol-4-yl moiety, which is part of a pentanoylamino side chain.
-
Pyridin-2-yl group linked to a methylimino-iminoazanium moiety.
Data Tables
Given the lack of specific data on this compound in the search results, the following table summarizes the general information available:
| Property | Value/Description |
|---|---|
| Molecular Weight | Approximately 817.0 g/mol |
| Molecular Formula | Not explicitly provided |
| IUPAC Name | [5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium] |
| Structural Components | 2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl, Thieno[3,4-d]imidazol-4-yl, Pyridin-2-yl |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume